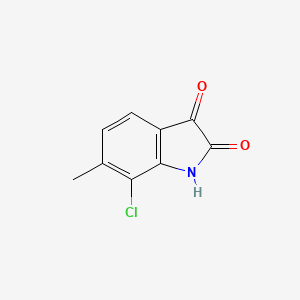

7-Chloro-6-methylisatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

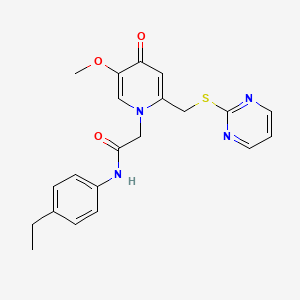

7-Chloro-6-methylisatin is a chemical compound with the molecular formula C9H6ClNO2 . It is a derivative of isatin, a heterocyclic compound .

Synthesis Analysis

The synthesis of 7-Chloro-6-methylisatin and its derivatives has been a subject of research for many years. The compound can be prepared from the condensation reaction of S-methyldithiocarbazate and methylisatin . The synthesis process often involves complex chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .Molecular Structure Analysis

The molecular structure of 7-Chloro-6-methylisatin can be analyzed using various techniques such as X-ray crystallography . The compound has a molecular weight of 195.6 Da .Chemical Reactions Analysis

7-Chloro-6-methylisatin undergoes various chemical reactions. For instance, it shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .科学的研究の応用

Antiviral Activity

- Suzuki–Miyaura Reactions and HIV Activity : Suzuki–Miyaura reactions of 4,7-dichloro-N-methylisatin lead to arylated methylisatins, some of which demonstrated antiviral activity against HIV-1 and HIV-2 in MT4 cells. Specifically, a derivative, 4-(4-Acetylphenyl)-7-chloro-1-methylindoline-2,3-dione, showed notable cytotoxic activity to MT-4 cells at specific concentrations, highlighting its potential in HIV treatment research (Hamdy et al., 2015).

- Inhibition of Human Immunodeficiency Virus : N-methylisatin derivatives have been shown to inhibit the production of the Human Immunodeficiency Virus (HIV). Different concentrations of these derivatives demonstrated significant inhibition of viral production, assessed by reverse transcriptase activity, plaque-forming units, and levels of viral structural proteins (Teitz et al., 1994).

Anticancer Activity

- Breast Cancer Cell Line Inhibition : A study on dihydroartemisinin-5-methylisatin hybrids showed that they possess antiproliferative activity against breast cancer cell lines, including drug-sensitive and drug-resistant types. The length of carbon spacers in these hybrids was a critical factor in determining their activity (Yao et al., 2022).

Spectroscopic Investigation

- Vibrational Assignments and Molecular Interactions : Theoretical and experimental studies on 7-fluoroisatin, 7-bromoisatin, and 1-methylisatin using FT-Raman and FT-IR spectra have provided insights into their vibrational frequencies, thermodynamic, and electronic parameters. The study included the effects of different substituents on the characteristics of the isatin compound, revealing key insights into their molecular interactions (Polat et al., 2015).

Synthesis and Molecular Docking Studies

- Synthesis of Derivatives and α-Glucosidase Inhibitors : Novel isatin-thiazole derivatives were synthesized and exhibited α-glucosidase inhibitory activity. Molecular docking studies of these compounds with α-glucosidase enzyme revealed significant interactions, indicating potential therapeutic applications (Xie et al., 2017).

Safety And Hazards

将来の方向性

The future directions for the study of 7-Chloro-6-methylisatin could involve further exploration of its synthesis, chemical reactions, and potential applications. The compound is available for purchase for research and development purposes , indicating ongoing interest in its properties and potential uses.

特性

IUPAC Name |

7-chloro-6-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJWPYLWAUPQBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-6-methylisatin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methylphenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954704.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2954705.png)

![3-(3,5-Dimethylpyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2954706.png)

![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)

![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)

![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)

![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)

![Tert-butyl (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2954727.png)